Bienvenue dans la boutique en ligne BenchChem!

3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea

regiochemistry trifluoromethyl substitution CCR3 antagonism

Select CAS 954610-33-4 for its unique methylene spacer between the 5-oxo-1-phenylpyrrolidine core and 4-CF₃ phenylurea, a feature absent in directly attached analogs (e.g., CAS 894007-00-2). This precise connectivity enables probing of TrkA kinase selectivity, CCR3 antagonist tolerance for para-CF₃, and ¹⁹F NMR ligand-observed binding studies. Not interchangeable with 3-CF₃ regioisomer 954635-86-0—distinct electronic and steric profiles demand compound-specific validation. Available via custom synthesis; ideal for SAR-driven medicinal chemistry programs targeting pain, oncology, or neurodegeneration.

Molecular Formula C19H18F3N3O2
Molecular Weight 377.4 g/mol
CAS No. 954610-33-4
Cat. No. B6500796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea
CAS954610-33-4
Molecular FormulaC19H18F3N3O2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H18F3N3O2/c20-19(21,22)14-6-8-15(9-7-14)24-18(27)23-11-13-10-17(26)25(12-13)16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H2,23,24,27)
InChIKeyHUCGCUGBQXEMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea (CAS 954610-33-4): Structural and Pharmacological Class Context for Research Procurement


3-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea (CAS 954610-33-4, molecular formula C₁₉H₁₈F₃N₃O₂, MW 377.4 g/mol) is a synthetic pyrrolidinyl urea derivative structurally positioned within two pharmacologically relevant compound classes: TrkA (tropomyosin receptor kinase A) inhibitors [1] and CCR3 (C-C chemokine receptor type 3) antagonists [2]. The molecule features a 5-oxo-1-phenylpyrrolidine core linked via a methylene spacer to a urea bridge bearing a 4-(trifluoromethyl)phenyl substituent. This specific connectivity pattern — the methylene spacer between the pyrrolidinone ring and the urea group, combined with para-trifluoromethyl substitution — distinguishes it from regioisomeric and directly attached analogs that have been the primary focus of published structure-activity relationship (SAR) studies.

Why Generic Substitution Fails for 3-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea: Para-CF₃ Regiochemistry and Methylene Spacer Differentiate This Scaffold from Closest Analogs


Generic substitution within the pyrrolidinyl urea class is precluded by two structural features with established SAR consequences. First, the para-trifluoromethyl substitution on the phenylurea ring alters both electronic distribution and steric profile relative to the meta-CF₃ regioisomer (CAS 954635-86-0), a distinction known to affect target binding in related urea-based inhibitor series [1]. Second, the methylene (-CH₂-) spacer between the pyrrolidinone core and the urea nitrogen introduces conformational flexibility absent in directly attached analogs such as CAS 894007-00-2, potentially modulating the presentation of the pharmacophore to biological targets. In the CCR3 antagonist series described by Nitta et al., even subtle modifications to the linker and aryl substitution pattern produced IC₅₀ shifts from 190 nM to 1.7 nM [2], demonstrating that structurally similar pyrrolidinyl ureas cannot be assumed interchangeable without compound-specific validation.

Quantitative Differentiation Evidence for 3-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea (CAS 954610-33-4) vs. Closest Structural Analogs


Para-CF₃ vs. Meta-CF₃ Regioisomer: Structural Differentiation with Documented SAR Relevance in CCR3 and Kinase Target Classes

CAS 954610-33-4 bears a para-(4-position) trifluoromethyl group on the phenylurea ring, whereas its closest regioisomer, 1-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 954635-86-0, cataloged in chemical supplier databases), carries the CF₃ group at the meta (3-) position. In the broader pyrrolidinyl phenylurea CCR3 antagonist series, aryl substitution position is a critical determinant of potency: the lead optimization trajectory described by Nitta et al. (2012) demonstrated that modifications to the aryl portion shifted CCR3 IC₅₀ values across a >100-fold range (from 190 nM to 1.7 nM) [1]. While no published head-to-head IC₅₀ comparison between the para-CF₃ and meta-CF₃ regioisomers was identified in the literature, the established SAR sensitivity of urea-based targets to CF₃ ring position means these two regioisomers cannot be assumed to exhibit equivalent target engagement [2].

regiochemistry trifluoromethyl substitution CCR3 antagonism TrkA inhibition structure-activity relationship

Methylene Spacer vs. Direct Attachment: Conformational Flexibility Differentiates CAS 954610-33-4 from CAS 894007-00-2

CAS 954610-33-4 incorporates a methylene (-CH₂-) spacer between the pyrrolidinone 3-position and the urea nitrogen. In contrast, the closely related compound 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[4-(trifluoromethyl)phenyl]urea (CAS 894007-00-2, available from chemical suppliers with MW 377.4 g/mol, C₁₈H₁₆F₃N₃O₂) features direct attachment of the pyrrolidinone ring to the urea group without a spacer. This structural difference introduces distinct conformational and rotational degrees of freedom that affect how the pharmacophore is presented to a biological target. In the CCR3 antagonist SAR described in the primary literature, the nature of the linker between the cyclic amine and the urea was a key variable in optimization campaigns, with the methylene-extended analogs enabling distinct binding modes compared to directly attached variants [1]. Although compound-specific comparative data for this exact pair is not published, the general principle that linker length and flexibility modulate target engagement in this chemical series is well established [2].

linker flexibility methylene spacer pharmacophore presentation conformational analysis

TrkA Kinase Inhibition: Patent-Class Evidence Supporting the Pyrrolidinyl Urea Pharmacophore for Pain and Inflammation Targets

The pyrrolidinyl urea scaffold to which CAS 954610-33-4 belongs is claimed as a TrkA kinase inhibitor chemotype in multiple patent families. Array BioPharma's foundational patents (US10323022, US10005754) describe pyrrolidinyl urea compounds exhibiting TrkA IC₅₀ values below 1000 nM in biochemical assays, with certain exemplified compounds achieving potency below 100 nM [1]. A more recent patent from Zhangzhou Pien Tze Huang Pharmaceutical (US11932652B2, 2024) further discloses pyrrolidinyl urea derivatives as TrkA inhibitors for treating pain, cancer, inflammation, and neurodegenerative diseases [2]. While CAS 954610-33-4 itself is not explicitly exemplified with IC₅₀ data in publicly available patent tables, its structural conformity to the Markush formulas in these patents places it within the claimed inhibitor space. By comparison, the clinically investigated TRPV1 antagonist SB-705498 — also a pyrrolidinyl urea — demonstrates that this scaffold can achieve target selectivity (pIC₅₀ 7.1 at TRPV1) and oral bioavailability [3].

TrkA kinase inhibition pain neurodegeneration kinase inhibitor pyrrolidinyl urea

Urea Transporter (UT-B) Inhibition: Class-Level Evidence with Closest Available Analog Data

Pyrrolidinyl urea derivatives have been identified as inhibitors of the urea transporter UT-B, a target for novel diuretic ('urearetic') development. A high-throughput screen of 50,000 compounds identified nanomolar-potency UT-B inhibitors based on urea-containing scaffolds [1]. In the BindingDB database, several pyrrolidinyl urea analogs demonstrate UT-B inhibition: compound BDBM50607931 (CHEMBL5289033) shows IC₅₀ = 200 nM in a Sprague-Dawley rat erythrocyte lysis assay, while the broader class includes inhibitors with IC₅₀ values ranging from 11 nM to 2540 nM [2]. CAS 954610-33-4 was not explicitly tested in the published UT-B screens; however, its structural similarity to active chemotypes — particularly the 4-(trifluoromethyl)phenylurea motif — positions it as a candidate for UT-B profiling. Users should note that UT-B potency is highly sensitive to aryl substitution pattern, and results from one analog cannot be extrapolated to another without experimental confirmation.

urea transporter UT-B urearetics diuretic erythrocyte lysis assay

Recommended Research Application Scenarios for 3-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea (CAS 954610-33-4) Based on Available Evidence


TrkA Kinase Inhibitor Screening and SAR Expansion

CAS 954610-33-4 is structurally positioned within the pyrrolidinyl urea TrkA inhibitor chemotype claimed in US10323022 and US11932652B2. Research groups engaged in TrkA-mediated pain, cancer, or neurodegeneration programs may employ this compound as a scaffold for SAR exploration, particularly to probe the effect of the methylene spacer and para-CF₃ substitution on kinase selectivity versus other TRK family members (TrkB, TrkC). Users should independently determine IC₅₀ values in their TrkA biochemical or cellular assays [1].

CCR3 Antagonist Scaffold Exploration with a Distinct Substitution Pattern

The pyrrolidinyl phenylurea class has produced potent CCR3 antagonists (IC₅₀ = 1.7–190 nM). CAS 954610-33-4 differs from the published lead series by carrying a 4-trifluoromethylphenyl group rather than the 2-hydroxyethoxyphenyl or 6-fluoronaphthyl substituents typical of optimized CCR3 antagonists. This compound can serve as a tool to interrogate whether the para-CF₃ substitution is tolerated in the CCR3 binding pocket, potentially enabling chemokine receptor profiling studies where the CF₃ group provides a ¹⁹F NMR handle for binding assays [2].

Urea Transporter (UT-B) Pharmacology: Filling the 4-CF₃ SAR Gap

Published UT-B inhibitor screens have identified pyrrolidinyl ureas with IC₅₀ values spanning 11 nM to 2.54 μM. However, the specific combination of a 4-CF₃ phenylurea with a 5-oxo-1-phenylpyrrolidinyl methyl scaffold has not been evaluated in published UT-B assays. Researchers developing urearetics or studying urea transporter physiology may evaluate CAS 954610-33-4 in erythrocyte lysis or MDCK cell-based UT-B assays to determine whether this substitution pattern yields favorable potency or selectivity [3].

Chemical Biology Tool for ¹⁹F NMR-Based Binding and Metabolism Studies

The trifluoromethyl group provides a sensitive ¹⁹F NMR probe that can be exploited for ligand-observed binding assays, protein-ligand interaction studies, and metabolic stability profiling. Unlike the 3-CF₃ regioisomer (CAS 954635-86-0), the para-substitution pattern in CAS 954610-33-4 may exhibit distinct chemical shift sensitivity to the local electronic environment, offering complementary utility in NMR-based fragment or ligand screening campaigns [4].

Quote Request

Request a Quote for 3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.